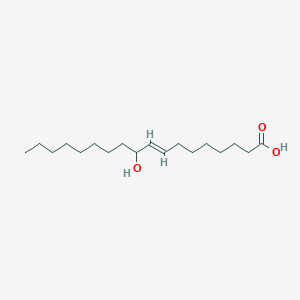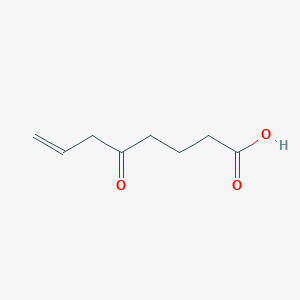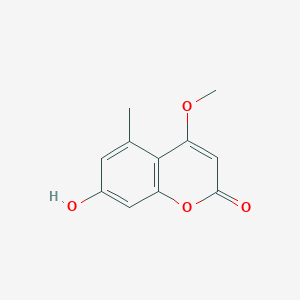![molecular formula C25H19NO5 B1231543 9,10-Dioxo-1-anthracenecarboxylic acid [2-(2,3-dimethylanilino)-2-oxoethyl] ester](/img/structure/B1231543.png)
9,10-Dioxo-1-anthracenecarboxylic acid [2-(2,3-dimethylanilino)-2-oxoethyl] ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-dioxo-1-anthracenecarboxylic acid [2-(2,3-dimethylanilino)-2-oxoethyl] ester is an anthraquinone.
Wissenschaftliche Forschungsanwendungen
Synthesis and Transformation
- Synthesis of Optically Active Anthracenes: 9,10-Dioxo-1-anthracenecarboxylic acid derivatives have been used in synthesizing optically active 1,5-disubstituted-9,10-dihydro-9,10-etheno and -ethanoanthracenes. Notably, the transformation of carboxyl groups into various substituent groups to yield optically active C2-symmetrical etheno- and ethanoanthracene derivatives has been described (Tatemitsu, Ogura, & Nakagawa, 1973).
Reduction Techniques
- Metal-Ammonia Ring Reduction: Aromatic carboxylic acid esters, including anthracene derivatives, can be efficiently reduced to dihydro aromatics using metal-ammonia solutions, particularly in the presence of water. This reduction technique highlights the potential for structurally modifying anthracene derivatives (Rabideau, Wetzel, & Young, 1984).
Polymerization and Material Synthesis
- Photopolymerization of Molecular Crystal Nanorods: 9-Anthracenecarboxylic acid derivatives have been utilized in the synthesis of molecular crystal nanorods, which upon exposure to ultraviolet light, undergo photocycloaddition reactions to form highly crystalline polymer nanorods. These polymers exhibit significant flexibility, resistance to breakage, and insolubility in organic solvents and strong acid/base solutions, making them relevant in materials science (Al‐Kaysi et al., 2007).
Chemical Reactions and Syntheses
Reaction with Trimethylsilyl Bromide and Other Reagents
Anthracene-based cyclic phosphonate esters, when reacted with TMSBr, unexpectedly produce unique phosphonates through a series of bond cleavages and formations. Such reactions, revealing unexpected product formation and structural changes, are critical in understanding and harnessing the reactivity of anthracene derivatives for various synthetic applications (Cao et al., 2013).
Intramolecular Reactions and Synthesis of Lactones
Intramolecular 'ene' reactions of esters derived from anthracene have been investigated, resulting in the formation of α-mercapto lactones. The exploration of such intramolecular reactions provides insights into the versatility of anthracene derivatives as precursors for the synthesis of complex molecules (Choi & Kirby, 1991).
Photocatalytic Oxygenation and Electron-Transfer Processes
Anthracene derivatives participate in photocatalytic oxygenation reactions, where radical coupling with dioxygen leads to the formation of oxygenation products. The study of such electron-transfer processes and radical coupling reactions expands the understanding of the reactive nature of anthracene derivatives, making them suitable for various photocatalytic applications (Kotani, Ohkubo, & Fukuzumi, 2004).
Eigenschaften
Produktname |
9,10-Dioxo-1-anthracenecarboxylic acid [2-(2,3-dimethylanilino)-2-oxoethyl] ester |
|---|---|
Molekularformel |
C25H19NO5 |
Molekulargewicht |
413.4 g/mol |
IUPAC-Name |
[2-(2,3-dimethylanilino)-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate |
InChI |
InChI=1S/C25H19NO5/c1-14-7-5-12-20(15(14)2)26-21(27)13-31-25(30)19-11-6-10-18-22(19)24(29)17-9-4-3-8-16(17)23(18)28/h3-12H,13H2,1-2H3,(H,26,27) |
InChI-Schlüssel |
VRAKKOVOEZOSBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)NC(=O)COC(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



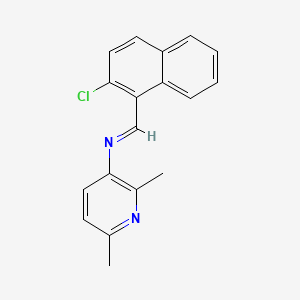
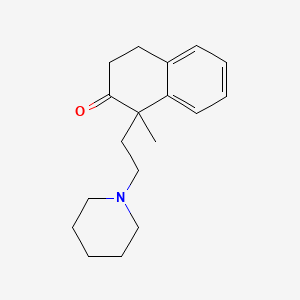
![4-[(1R)-2-(dimethylamino)-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B1231463.png)
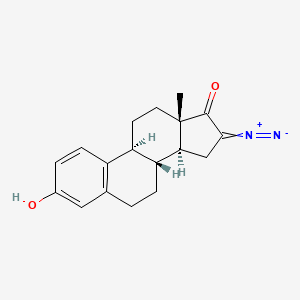
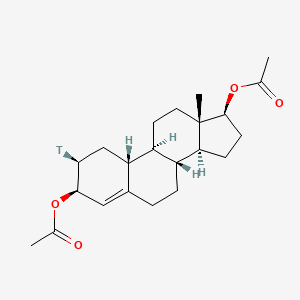
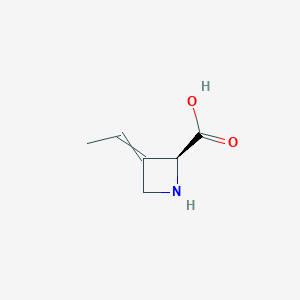
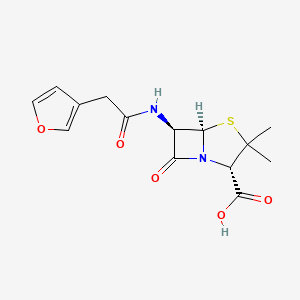
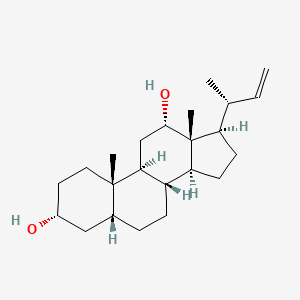
![(9R)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B1231472.png)
![2-[[4-(4-fluorophenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1231476.png)
